2-Mercaptonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

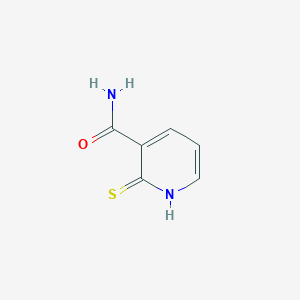

2-Mercaptonicotinamide is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a thiol group, which is a functional group containing a sulfur-hydrogen bond, attached to a nicotinamide structure. This unique combination of functional groups allows for a range of chemical reactivity and interactions that can be harnessed for different purposes.

Synthesis Analysis

The synthesis of derivatives of 2-mercaptonicotinic acid has been reported, such as the novel triphenyltin(IV) derivative synthesized and characterized using techniques like elemental analysis, NMR, and FT-IR spectroscopy. The crystal structure of this compound was determined through single crystal X-ray diffraction analysis, revealing the presence of two triphenyltin moieties linked by a doubly de-protonated 2-mercaptonicotinic acid .

Molecular Structure Analysis

The molecular structure of the triphenyltin(IV) derivative of 2-mercaptonicotinic acid shows a pentacoordinated Ph3SnXY system with an axial-equatorial arrangement of the phenyl groups at the tin center. This structure is significant as it influences the compound's reactivity and its potential interactions with biological systems or other chemical entities .

Chemical Reactions Analysis

The chemical reactivity of 2-mercaptonicotinic acid derivatives is highlighted by their potent in vitro cytotoxicity against sarcoma cancer cells. This suggests that the thiol group in the 2-mercaptonicotinic acid framework can be utilized to create compounds with significant biological activity, potentially leading to new therapeutic agents .

Physical and Chemical Properties Analysis

The modification of chitosan with 6-mercaptonicotinamide has been shown to significantly enhance its mucoadhesive properties, making it a promising excipient for drug delivery systems. The thiolated chitosan exhibits a pH-independent reactivity of the thiol group and introduces a hydrophobic entity into the polymer. This modification not only increases mucoadhesion but also alters the water uptake of the polymer, which can be beneficial for controlled release applications. Additionally, the modified chitosan demonstrates improved biodegradability .

Furthermore, the immobilization of 2-mercaptonicotinic acid on alumina phases has been studied for the selective separation, extraction, and preconcentration of metal ions like lead(II) and copper(II). The modified alumina phases exhibit strong affinity and selectivity for these metal ions, which is advantageous for applications in environmental analysis and remediation .

Applications De Recherche Scientifique

Propriétés antioxydantes et anti-inflammatoires

Le 2-MNA présente des effets antioxydants et anti-inflammatoires. Il élimine les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs. Des chercheurs ont exploré son potentiel dans la gestion des maladies liées au stress oxydatif, telles que les troubles neurodégénératifs et les affections cardiovasculaires .

Thérapie anticancéreuse

Des études suggèrent que le 2-MNA peut inhiber la croissance tumorale. Il interfère avec le métabolisme des cellules cancéreuses en inhibant les enzymes impliquées dans la dégradation du tryptophane. Cette perturbation affecte les mécanismes d'évasion immunitaire, ce qui en fait un candidat prometteur pour l'immunothérapie anticancéreuse .

Agent radioprotecteur

Le 2-MNA possède des propriétés radioprotectrices, protégeant les tissus sains pendant la radiothérapie. Il améliore les mécanismes de réparation de l'ADN et réduit les dommages induits par les rayonnements. Les chercheurs étudient son utilisation chez les patients atteints de cancer subissant une radiothérapie .

Traitement du syndrome de la bouche sèche

Les conjugués de chitosane-thioglycolique-mercaptonicotinamide, synthétisés par couplage de l'acide chitosane-thioglycolique avec le 6-mercaptonicotinamide, présentent des caractéristiques améliorées de gonflement et de cohésion. Ces dérivés sont prometteurs pour le traitement du syndrome de la bouche sèche .

Troubles neurologiques

En raison de ses effets anti-inflammatoires, le 2-MNA est exploré pour la neuroprotection. Il peut atténuer la neuroinflammation et le stress oxydatif dans des affections telles que la maladie d'Alzheimer et la maladie de Parkinson .

Troubles métaboliques

La recherche indique que le 2-MNA module le métabolisme du tryptophane, affectant les voies métaboliques liées aux maladies métaboliques. Il peut avoir des implications dans la gestion de l'obésité, du diabète et du syndrome métabolique .

Cicatrisation des plaies et réparation des tissus

Les pansements pour plaies à base de chitosane incorporant du 2-MNA pourraient améliorer la régénération tissulaire. Les propriétés anti-inflammatoires et antioxydantes du composé favorisent la cicatrisation des plaies .

Systèmes d'administration de médicaments

Les dérivés de chitosane, y compris les conjugués de 2-MNA, ont été étudiés pour l'administration de médicaments. Leurs propriétés mucoadhésives améliorent le temps de résidence du médicament et la libération contrôlée aux sites muqueux .

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the compound is involved in the synthesis of biologically and medicinally relevant compounds . .

Result of Action

As the compound is involved in the synthesis of biologically and medicinally relevant compounds , it is likely to have significant effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Mercaptonicotinamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

It is known that mercapto compounds, like 2-Mercaptoethanol, can act as biological antioxidants by scavenging hydroxyl radicals . They are also used to reduce disulfide bonds, which can disrupt the tertiary and quaternary structure of proteins

Cellular Effects

The specific cellular effects of 2-Mercaptonicotinamide are currently unknown due to the lack of experimental data. Mercapto compounds are known to have significant effects on cells. For instance, 2-Mercaptoethanol has been found to enhance the proliferation and survival of mesenchymal stem cells at higher passage numbers . It is possible that this compound might have similar effects on cell function, but this needs to be confirmed through experimental studies.

Molecular Mechanism

As a mercapto compound, it may interact with biomolecules through its sulfur atom, potentially forming disulfide bonds or acting as an antioxidant

Temporal Effects in Laboratory Settings

It is known that the effects of certain biochemical compounds can change over time due to various factors such as degradation, metabolic processing, and changes in cellular conditions

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . Understanding the metabolic pathways of this compound could provide insights into its interactions with enzymes or cofactors, effects on metabolic flux, and changes in metabolite levels.

Transport and Distribution

Understanding how this compound is transported and distributed can provide insights into its interactions with transporters or binding proteins, as well as its effects on localization or accumulation .

Subcellular Localization

Subcellular localization refers to the specific location of a molecule within a cell, which can influence its activity or function . Understanding the subcellular localization of this compound could provide insights into its effects on cellular processes and functions.

Propriétés

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLQVHQUBWDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)